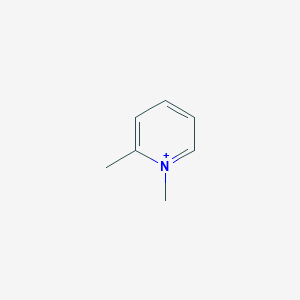

1,2-Dimethylpyridin-1-ium

Description

1,2-Dimethylpyridin-1-ium is a cationic heterocyclic compound derived from pyridine, featuring methyl substituents at the 1- and 2-positions of the pyridinium ring. Its iodide salt (CAS 872-73-1) is a well-characterized form, often utilized in ionic liquids, catalysis, and organic synthesis due to its stability and tunable reactivity . The compound’s planar aromatic system and electron-deficient nature (due to the positively charged nitrogen) make it a versatile intermediate in reactions involving charge transfer or electrostatic interactions.

Properties

IUPAC Name |

1,2-dimethylpyridin-1-ium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N/c1-7-5-3-4-6-8(7)2/h3-6H,1-2H3/q+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMZDENILBZKMFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=[N+]1C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N+ | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60275712 | |

| Record name | N-methyl-2-picolinium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60275712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.16 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18241-33-3 | |

| Record name | N-methyl-2-picolinium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60275712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Structural Features

The structural uniqueness of 1,2-Dimethylpyridin-1-ium lies in the proximity of its methyl groups, which induces steric hindrance and alters electron distribution. Key comparisons include:

- 1-Methylpyridinium : Lacks the 2-methyl group, reducing steric effects and increasing accessibility for nucleophilic attack at the 2-position.

- 1,3-Dimethylpyridinium : Methyl groups at 1- and 3-positions create a symmetrical electronic environment, enhancing stability in polar solvents compared to 1,2-dimethyl derivatives.

- 1-Methyl-4-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)pyridin-1-ium (from ): A bipyridinium derivative with an oxo group, introducing redox-active sites and hydrogen-bonding capabilities absent in this compound .

Physicochemical Properties

Notes:

- The iodide salt of this compound exhibits higher thermal stability than its chloride counterpart due to weaker ion pairing .

- The oxo group in the bipyridinium derivative () enhances solubility in protic solvents via hydrogen bonding .

Research Findings and Challenges

Recent studies highlight the following:

- Catalytic Efficiency : this compound-based ionic liquids show superior performance in CO₂ capture compared to 1-methylpyridinium derivatives due to enhanced charge delocalization .

- Redox Activity : The bipyridinium-oxo compound () demonstrates reversible two-electron transfer, a trait absent in simpler pyridinium salts .

- Data Gaps: Direct comparative studies on the electrochemical stability of 1,2-dimethyl vs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.